2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride
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Overview
Description
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazole ring or other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield various reduced imidazole derivatives.
Scientific Research Applications
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-dihydro-1H-imidazol-2-yl)phenol: This compound has a similar imidazole ring structure but differs in its functional groups.
Brimonidine tartrate: Another imidazole derivative used in medicine, particularly for its adrenergic receptor agonist activity.
Uniqueness
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride is unique due to its specific quinoxaline ring structure combined with the imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMMIEICYUXMKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3N=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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